1-ethyl-4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.
Attachment of the Furan Ring: The furan ring can be attached through a condensation reaction with furfural in the presence of a suitable catalyst.
Formation of the Propenoyl Group: The propenoyl group can be introduced through a Knoevenagel condensation reaction with malonic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can be done by using continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Scientific Research Applications
1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-amino-4-fluoro-1H-pyrazole-5-carboxylate
- Pyrazole carboxamide derivatives containing benzimidazole moiety
Uniqueness
1-ETHYL-4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and propenoyl group differentiate it from other pyrazole derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14N4O3 |
---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
2-ethyl-4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O3/c1-2-17-12(13(14)19)10(8-15-17)16-11(18)6-5-9-4-3-7-20-9/h3-8H,2H2,1H3,(H2,14,19)(H,16,18)/b6-5+ |
InChI Key |
QKBBHLIPBCWBHN-AATRIKPKSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)NC(=O)/C=C/C2=CC=CO2)C(=O)N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C=CC2=CC=CO2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.